4-Methylnonan-3-one 4-Methylnonan-3-one
Brand Name: Vulcanchem
CAS No.: 6137-19-5
VCID: VC20670617
InChI: InChI=1S/C10H20O/c1-4-6-7-8-9(3)10(11)5-2/h9H,4-8H2,1-3H3
SMILES:
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol

4-Methylnonan-3-one

CAS No.: 6137-19-5

Cat. No.: VC20670617

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methylnonan-3-one - 6137-19-5

Specification

CAS No. 6137-19-5
Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
IUPAC Name 4-methylnonan-3-one
Standard InChI InChI=1S/C10H20O/c1-4-6-7-8-9(3)10(11)5-2/h9H,4-8H2,1-3H3
Standard InChI Key BYSPXHLWIARMJU-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C)C(=O)CC

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 4-methylnonan-3-ol, follows IUPAC rules, denoting a nine-carbon chain (nonane) with a hydroxyl group (-OH) at position 3 and a methyl branch at position 4. Its molecular formula, C₁₀H₂₂O, confirms a saturated hydrocarbon structure with one oxygen atom .

Stereochemical and Conformational Properties

The molecule’s stereochemistry is influenced by the chiral center at C3, which bears the hydroxyl group. The PubChem entry provides a 3D conformer model, highlighting possible spatial arrangements that impact reactivity and physical properties . The SMILES notation CCCCCC(C)C(CC)O further clarifies the branching pattern and functional group placement .

Synthetic Methodologies and Industrial Relevance

Continuous Flow Synthesis

The development of vertical dynamic reactors (VDRs) for meropenem intermediates highlights advancements in safe, efficient alcohol synthesis . By enhancing mass and heat transfer, VDRs reduce reaction times (e.g., from 600 to 20 minutes) and improve yields (85% to 91%), principles applicable to scaling 4-methylnonan-3-ol production .

Physicochemical Properties and Stability

Boiling Point and Solubility

While explicit data for 4-methylnonan-3-ol are unavailable, analogs like 3-ethyl-4-methylnonane (C₁₂H₂₆) exhibit logP values of 4.64, indicating high hydrophobicity . This suggests that 4-methylnonan-3-ol is poorly water-soluble, favoring organic solvents like ethanol or toluene .

Thermal and Oxidative Stability

Secondary alcohols typically undergo dehydration to alkenes under acidic conditions or oxidation to ketones. The absence of reported decomposition pathways in the search results implies stability under standard storage conditions .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

4-Methylnonan-3-ol’s structure aligns with chiral building blocks used in antibiotics like cresomycin and BT-33 . For example, TiCl₄-mediated conjugate additions and syn-aldol reactions enable stereoselective construction of complex molecules, a strategy adaptable to modifying this alcohol .

Future Directions and Research Gaps

Exploration of Catalytic Asymmetric Synthesis

The chirality transfer methods using sparteine ligands, as seen in hydrazone alkylations, could enable enantioselective synthesis of 4-methylnonan-3-ol’s stereoisomers . This would enhance its utility in asymmetric catalysis and drug development .

Green Chemistry Approaches

Adopting continuous flow systems and biocatalytic routes may reduce waste and energy consumption in large-scale synthesis, aligning with trends in sustainable pharmaceutical manufacturing .

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